2-Chloro-6-(methylamino)pyridine-4-carboxylic acid
Overview
Description
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7ClN2O2/c1-9-6-3-4 (7 (11)12)2-5 (8)10-6/h2-3H,1H3, (H,9,10) (H,11,12)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 264-267 degrees Celsius .Scientific Research Applications
Synthesis and Structural Characterization
- 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is used in the synthesis of various N-alkyl-4-chloro-2-pyridine carboxamides, crucial for the development of novel compounds with potential applications in pharmaceuticals and chemistry (Pan Qing-cai, 2011).
- It is also involved in the improvement of synthesis methods for related pyridine carboxamides, indicating its importance in refining chemical processes (Yang-Heon Song, 2007).
Use in Versatile Methodology
- This compound plays a role in the versatile synthesis of halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids and derivatives, highlighting its versatility in creating chelating agents and ligands for functional dimetallic helicates (A. Chauvin, R. Tripier, J. Bünzli, 2001).
Application in Molecular Modification
- It has been utilized in the modification of the 2-methyl group of pyridoxol, demonstrating its utility in molecular alteration for the study of growth-inhibitory activity against cancer cells (W. Korytnyk, N. Angelino, 1977).
Synthesis of Monoamide Isomers
- The compound is significant in the synthesis and characterization of monoamide isomers, indicating its role in the exploration of inductive effects contributed by methyl substituted groups at the pyridine ring (M. Kadir, N. Mansor, U. Osman, 2017).
Role in Large-Scale Synthesis
- It is employed in large-scale syntheses, like in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, showcasing its applicability in industrial-scale pharmaceutical manufacturing (S. Andersen et al., 2013).
Contribution to New Synthetic Methods
- The compound contributes to new synthetic methods for carboxamides, emphasizing its role in advancing chemical synthesis techniques (T. Mukaiyama, Yukiko Aikawa, Susumu Kobayashi, 1976).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGPRCIBYOEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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